molecular formula C21H25FN2O4 B2767529 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 941940-92-7

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2767529
CAS No.: 941940-92-7
M. Wt: 388.439
InChI Key: XGTDIJHEOZFDAD-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. Its unique combination of functional groups, including a fluorophenyl ring, a morpholino group, and a methoxyphenoxy moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene oxide to form 2-(4-fluorophenyl)ethanol.

    Morpholine Introduction: The intermediate is then reacted with morpholine under basic conditions to yield 2-(4-fluorophenyl)-2-morpholinoethanol.

    Acylation: The final step involves the acylation of 2-(4-fluorophenyl)-2-morpholinoethanol with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtaining a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl ring, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Biochemistry: The compound is used to study enzyme interactions and receptor binding.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules with potential commercial applications.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and morpholino groups are crucial for binding affinity, while the methoxyphenoxy moiety may influence the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide
  • N-(2-(4-bromophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide
  • N-(2-(4-methylphenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

Compared to its analogs, N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly affect its electronic properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-26-19-4-2-3-5-20(19)28-15-21(25)23-14-18(24-10-12-27-13-11-24)16-6-8-17(22)9-7-16/h2-9,18H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTDIJHEOZFDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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